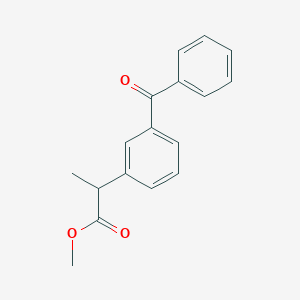
Ketoprofen methyl ester
Cat. No. B023881
Key on ui cas rn:
47087-07-0
M. Wt: 268.31 g/mol
InChI Key: BIOCOYIPJQMGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03995056
Procedure details


138 ml of a solution of 1.55N butyl lithium in hexane was introduced over 20 minutes at -40° C to a mixture of 775 ml of tetrahydrofuran, 775 ml of hexamethyl phosphor-triamide and 21.5 ml of diethylamine and after stirring for 20 minutes, a solution of 52.5 g of the above ester in 470 ml of tetrahydrofuran was added over 20 minutes. Then, 38 ml of methyl iodide were added thereto and the mixture was stirred for 30 minutes at about -40° C and then was progressively returned to 20° C. The reaction mixture was poured into 3 liters of water-ice mixture and was stirred and extracted with isopropyl ether. The extracts were washed with water and evaporated to dryness under reduced pressure to obtain methyl 2-(m-benzoyl-phenyl)-propionate which was used as is for the saponification.
[Compound]
Name
solution
Quantity
138 mL
Type
reactant
Reaction Step One


[Compound]
Name
triamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







[Compound]
Name
water ice
Quantity
3 L
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Li])CCC.C(NCC)C.[C:11]([C:19]1[CH:20]=[C:21]([CH2:25][C:26]([O:28][CH3:29])=[O:27])[CH:22]=[CH:23][CH:24]=1)(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CI>CCCCCC.O1CCCC1>[C:11]([C:19]1[CH:20]=[C:21]([CH:25]([CH3:1])[C:26]([O:28][CH3:29])=[O:27])[CH:22]=[CH:23][CH:24]=1)(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
138 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
[Compound]
|
Name
|
triamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
21.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
775 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
52.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=C(C=CC1)CC(=O)OC
|
|
Name
|
|
|
Quantity
|
470 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
38 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Four
[Compound]
|
Name
|
water ice
|
|
Quantity
|
3 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
after stirring for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 30 minutes at about -40° C
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was progressively returned to 20° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with isopropyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The extracts were washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=C(C=CC1)C(C(=O)OC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
